N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
Historical Development of Pyrazolo[3,4-d]Pyrimidine Research
Pyrazolopyrimidines first gained attention in the mid-20th century when their structural similarity to purines was recognized. Initial investigations in 1956 revealed their anti-cancer potential, marking the scaffold’s entry into medicinal chemistry. By the 1970s, researchers explored their metabolic pathways in pathogenic trypanosomatids, noting their unique conversion into ribonucleotides—a process absent in mammals. The 1980s and 1990s saw the development of nonbenzodiazepine hypnotics like zaleplon, which leveraged the pyrazolo[1,5-a]pyrimidine isomer for sedation. Advances in synthetic chemistry during the 2000s enabled the creation of diverse derivatives, culminating in the 2020s with kinase-targeted compounds such as ZNL0325, which demonstrated novel binding modes in covalent kinase inhibition.
Significance in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold due to its adaptability in targeting multiple disease pathways. A 2022 review highlighted its role in anticancer, antiviral, and anti-inflammatory agents, attributing this versatility to substituent-driven modulation of kinase selectivity. For instance, dinaciclib and ibrutinib—clinical kinase inhibitors—rely on this scaffold’s ability to mimic ATP’s adenine moiety, enabling competitive binding at catalytic domains. Recent work on glioblastoma multiforme (GBM) revealed pyrazolo[3,4-d]pyrimidines as potent CSF-1R inhibitors, underscoring their applicability in oncology. The scaffold’s synthetic flexibility allows for strategic functionalization, as seen in the addition of acetamide or thiophene groups to enhance target engagement.
Structural Relationship to Purines and ATP
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines, sharing adenine’s hydrogen-bonding topology. The core structure’s N1 and C2 positions align with adenine’s N9 and C8, facilitating analogous interactions with ATP-binding pockets. For example, in CDK2 inhibition, the 4-amino substituent forms critical hydrogen bonds with Val116, mirroring ATP’s ribose interactions. However, deviations occur in compounds like ZNL0325, where a flipped binding orientation directs the C3 acrylamide toward cysteine residues in kinases like BTK and EGFR, enabling covalent inhibition. This duality—mimicry and innovation—underscores the scaffold’s utility in rational drug design.
Position of N-(4-Acetamidophenyl)-2-{4-Oxo-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl}Acetamide in Pyrazolopyrimidine Research
This derivative exemplifies strategic functionalization of the pyrazolo[3,4-d]pyrimidine core. Its structure features:
- A 4-oxo group at position 4, which may influence tautomeric equilibria and hydrogen-bonding capacity.
- A phenyl group at N1, enhancing hydrophobic interactions in kinase pockets.
- An acetamide-linked thiophene side chain at position 2, introducing steric and electronic modulation.
Comparative analysis with analogs like the 3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide (CID: 16804128) reveals that the 4-acetamidophenyl moiety in CID 1154691 likely improves solubility and target residence time. In kinase inhibition studies, such substitutions have been shown to fine-tune selectivity; for example, the 6-methylamino variant in CSF-1R inhibitors increases potency against mesenchymal glioma subtypes. While biological data for this specific compound remain undisclosed, its structural features align with trends observed in preclinical candidates targeting CDKs or FLT3.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-14(28)24-15-7-9-16(10-8-15)25-19(29)12-26-13-22-20-18(21(26)30)11-23-27(20)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKUOZXNQYLEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-acetamidophenyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to introduce the pyrimidine ring, followed by acylation with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyrazolo[3,4-d]pyrimidine core and the phenylacetamide moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
- Thermal Stability: Analogs with electron-withdrawing groups (e.g., nitro in 5c , fluoro in ) exhibit higher melting points (>240°C), suggesting enhanced crystalline stability compared to non-halogenated derivatives.
- Synthetic Feasibility : Hydrazide derivatives (e.g., 5a–5e ) achieve higher yields (60–78%) than fluorinated hybrids (19% in ), likely due to simpler reaction pathways.
Antiproliferative Activity:
- Pyrazolo-pyrimidine hydrazides (e.g., 5a–5e ) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values influenced by substituents. For instance, the nitro group in 5c enhances cytotoxicity compared to methoxy or dimethylamino derivatives .
Kinase Inhibition:
- The dichlorophenoxy derivative may target kinases via halogen bonding, whereas the target compound’s acetamidophenyl group could engage in hydrogen bonding with ATP-binding pockets.
Pharmacokinetic Considerations
- Solubility: The acetamidophenyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs (e.g., dichlorophenoxy , bromo/fluoro ).
- Metabolic Stability : Hydrazide derivatives (e.g., 5a–5e ) are prone to hydrolysis, whereas the target’s acetamide bridge offers greater enzymatic resistance.
Biological Activity
N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for various biological effects, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes an acetamido group and a pyrazolo[3,4-d]pyrimidine moiety. The molecular formula is , and its CAS number is 841211-69-6.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O3 |
| CAS Number | 841211-69-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Signal Transduction Modulation : It may alter signaling pathways that affect cell proliferation and survival.
- Gene Expression : The compound can influence gene expression related to inflammatory responses or cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
Research indicates that derivatives of this compound possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. Among the tested compounds, one derivative exhibited significant cytotoxicity with an IC50 value lower than 10 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Study 2: Analgesic Activity
Another study assessed the analgesic properties of similar compounds using the writhing test in mice. The results indicated that specific derivatives significantly reduced pain responses compared to the control group. Histopathological assessments showed no adverse effects on internal organs, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
